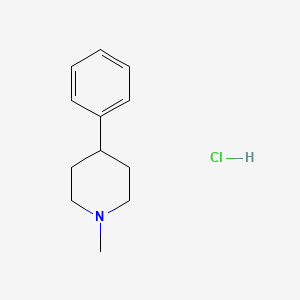

1-Methyl-4-phenylpiperidine hydrochloride

Description

BenchChem offers high-quality 1-Methyl-4-phenylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-phenylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWNUGRJYPMURR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145468 | |

| Record name | Piperidine, 1-methyl-4-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10272-50-1 | |

| Record name | Piperidine, 1-methyl-4-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-methyl-4-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Critical Distinction: A Technical Guide to 1-Methyl-4-phenylpiperidine and the Neurotoxin MPTP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the profound differences between 1-Methyl-4-phenylpiperidine (MPP) and the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). While structurally similar, a single double bond distinguishes these two molecules, leading to vastly different biological activities. This guide will dissect their chemical properties, metabolic fates, and mechanisms of action, elucidating why MPTP is a powerful tool for inducing Parkinsonism in research models, while its saturated counterpart, 1-Methyl-4-phenylpiperidine, is comparatively benign. A thorough understanding of these differences is paramount for researchers in the fields of neurodegenerative disease, toxicology, and pharmacology.

Introduction: A Tale of Two Piperidines

The discovery of MPTP's neurotoxic properties was a watershed moment in Parkinson's disease research. Its ability to selectively destroy dopaminergic neurons in the substantia nigra provided an invaluable in vivo model to study the pathology of the disease. Conversely, its close structural analog, 1-Methyl-4-phenylpiperidine, lacks this devastating effect. This guide will explore the fundamental chemical and biological reasons for this stark divergence in neurotoxicity, offering a comprehensive resource for scientists working with these and related compounds.

Chemical and Structural Disparity

The core difference between 1-Methyl-4-phenylpiperidine and MPTP lies in the saturation of the piperidine ring. 1-Methyl-4-phenylpiperidine possesses a fully saturated piperidine ring, whereas MPTP contains a double bond, making it a tetrahydropyridine. This seemingly minor structural variance has profound implications for their biological activity.

| Feature | 1-Methyl-4-phenylpiperidine | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |

| Molecular Formula | C₁₂H₁₇N | C₁₂H₁₅N |

| Molar Mass | 175.27 g/mol | 173.26 g/mol |

| Key Structural Feature | Saturated Piperidine Ring | Unsaturated Tetrahydropyridine Ring |

| CAS Number | 774-52-7[1] | 28289-54-5[2] |

Diagram: Chemical Structures

Caption: Chemical structures of 1-Methyl-4-phenylpiperidine and MPTP.

The Crucial Role of Metabolism in Neurotoxicity

The neurotoxicity of MPTP is not inherent to the molecule itself but is a consequence of its metabolic activation within the central nervous system. In contrast, 1-Methyl-4-phenylpiperidine does not undergo this toxic transformation.

The Metabolic Inactivity of 1-Methyl-4-phenylpiperidine

1-Methyl-4-phenylpiperidine is the reduced analogue of MPTP and does not serve as a substrate for the enzymatic oxidation that triggers neurotoxicity. Studies have shown that 1-Methyl-4-phenylpiperidine has no significant neurotoxic action on dopaminergic neurons in culture. While some 4-phenylpiperidine derivatives can be oxidized by monoamine oxidase (MAO), the saturated ring of 1-Methyl-4-phenylpiperidine appears to prevent the specific metabolic cascade that leads to a potent neurotoxin. It is often considered a metabolite or precursor to the opioid analgesic pethidine (meperidine).

The Bioactivation of MPTP: A Pathway to Neuronal Death

The toxicity of MPTP is a multi-step process initiated by the enzyme monoamine oxidase B (MAO-B), which is predominantly found in astrocytes in the brain.

Experimental Protocol: In Vitro Assessment of MAO-B Metabolism

-

Preparation of Microsomes: Isolate liver or brain microsomes containing MAO-B from a suitable animal model (e.g., rat or mouse).

-

Incubation: Incubate the microsomes with MPTP or 1-Methyl-4-phenylpiperidine at a concentration of 1 mM in a phosphate buffer (pH 7.4) at 37°C.

-

Reaction Termination: After a set time course (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a quenching agent like perchloric acid.

-

Analysis: Analyze the reaction mixture for the presence of metabolites using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

-

Observation: The presence of 1-methyl-4-phenylpyridinium (MPP+) in the MPTP-incubated samples and its absence in the 1-Methyl-4-phenylpiperidine samples would confirm the differential metabolism.

Diagram: Metabolic Pathway of MPTP

Caption: Bioactivation of MPTP to its toxic metabolite MPP+.

Mechanism of Action: The Divergent Paths

The differing metabolic fates of 1-Methyl-4-phenylpiperidine and MPTP lead to entirely different interactions with the dopaminergic system.

1-Methyl-4-phenylpiperidine: A Pharmacological Profile

Derivatives of 4-phenylpiperidine encompass a wide range of pharmacological activities, including opioid analgesia and antipsychotic effects.[3] 1-Methyl-4-phenylpiperidine itself is structurally related to the opioid meperidine and may exhibit some activity at opioid receptors, although it is not a potent analgesic. Its primary relevance in a neurotoxic context is its lack of dopaminergic toxicity.

MPTP/MPP+: A Cascade of Dopaminergic Neuron Destruction

The neurotoxicity of the MPTP metabolite, MPP+, is a well-characterized process:

-

Uptake by Dopaminergic Neurons: MPP+ is selectively taken up into dopaminergic neurons by the dopamine transporter (DAT). This selective uptake is a key reason for the specific targeting of these neurons.

-

Mitochondrial Accumulation: Once inside the neuron, MPP+ accumulates in the mitochondria.

-

Inhibition of Complex I: MPP+ potently inhibits Complex I of the mitochondrial electron transport chain.

-

ATP Depletion and Oxidative Stress: This inhibition leads to a catastrophic drop in ATP production and a surge in the formation of reactive oxygen species (ROS), causing oxidative stress.

-

Neuronal Death: The combination of energy failure and oxidative damage ultimately leads to the death of the dopaminergic neuron.

Experimental Protocol: Assessing Neurotoxicity in Cell Culture

-

Cell Culture: Plate dopaminergic neuronal cell lines (e.g., SH-SY5Y) or primary midbrain neurons.

-

Treatment: Expose the cells to varying concentrations of 1-Methyl-4-phenylpiperidine, MPTP, and MPP+ for 24-48 hours.

-

Viability Assay: Assess cell viability using an MTT or LDH assay to quantify cell death.

-

Dopamine Uptake Assay: Measure the uptake of radiolabeled dopamine to assess the functional integrity of the dopamine transporter. A reduction in uptake indicates neuronal damage.

-

Immunocytochemistry: Stain the cells for tyrosine hydroxylase (a marker for dopaminergic neurons) to visualize neuronal survival and morphology.

Diagram: Mechanism of MPP+ Neurotoxicity

Caption: The intracellular cascade of MPP+ induced neurotoxicity.

Blood-Brain Barrier Permeability

Both MPTP and 1-Methyl-4-phenylpiperidine are lipophilic molecules, a characteristic that generally favors crossing the blood-brain barrier (BBB). MPTP's ability to readily enter the brain is a prerequisite for its neurotoxicity. While specific in vivo studies on the BBB penetration of 1-Methyl-4-phenylpiperidine are less common, its structural similarity to other centrally acting phenylpiperidine drugs suggests it can also cross the BBB. However, its lack of bioactivation to a toxic metabolite renders its presence in the brain largely inconsequential from a neurodegenerative standpoint.

Conclusion: The Devil is in the Double Bond

The profound difference in the neurotoxicity of 1-Methyl-4-phenylpiperidine and MPTP serves as a stark reminder of the critical importance of molecular structure in pharmacology and toxicology. The presence of a single double bond in the piperidine ring of MPTP enables its enzymatic conversion to the potent neurotoxin MPP+, initiating a cascade of events that leads to the selective destruction of dopaminergic neurons. In contrast, the saturated ring of 1-Methyl-4-phenylpiperidine renders it metabolically inert in this toxic pathway, and its biological effects are more aligned with other pharmacologically active phenylpiperidines. For researchers studying Parkinson's disease and related neurodegenerative disorders, a precise understanding of these differences is not merely academic; it is fundamental to the safe and effective use of these compounds in the laboratory and the informed development of future therapeutics.

References

-

MPTP - Wikipedia. Available at: [Link]

-

[Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase] - PubMed. Available at: [Link]

-

Phenylpiperidines - Wikipedia. Available at: [Link]

-

Pethidinic acid - Wikipedia. Available at: [Link]

-

Synthesis, Molecular Docking, and Neuroprotective Effect of 2-Methylcinnamic Acid Amide in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)—An Induced Parkinson's Disease Model - MDPI. Available at: [Link]

-

Studies on the monoamine oxidase (MAO)-catalyzed oxidation of phenyl-substituted 1-methyl-4-phenoxy-1,2,3,6-tetrahydropyridine derivatives - PubMed. Available at: [Link]

-

In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed. Available at: [Link]

-

(PDF) Evaluation of the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to toxic pyridinium cations by monoamine oxidase (MAO) enzymes and its use to search for new MAO inhibitors and protective agents - ResearchGate. Available at: [Link]_

-

1-Methyl-4-phenylpyridinium ion (MPP+): identification of a metabolite of MPTP, a toxin selective to the substantia nigra - PubMed. Available at: [Link]

-

Oxidation products arising from the action of monoamine oxidase B on 1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed. Available at: [Link]

-

Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) by bovine brain microvessel endothelial cells - PubMed. Available at: [Link]

-

(PDF) Evaluation of the Oxidation of 1-M - Amanote Research. Available at: [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available at: [Link]

-

Enhanced permeability of blood-brain barrier and targeting function of | IJN - Dove Medical Press. Available at: [Link]

-

Meperidine acid | C13H17NO2 | CID 101106 - PubChem - NIH. Available at: [Link]

-

Identification of an N-methyl-4-phenylpyridinium-like Metabolite of the Antidiarrheal Agent Loperamide in Human Liver Microsomes: Underlying Reason(s) for the Lack of Neurotoxicity Despite the Bioactivation Event - PubMed. Available at: [Link]

-

Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391 - PubChem. Available at: [Link]

-

(PDF) Metabolism of 1-Methyl-4-Phenyl-1, - Amanote Research. Available at: [Link]

-

1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridin (MPTP): One Designer Drug and Serendipity. Available at: [Link]

-

4-Phenylpiperidine – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - MDPI. Available at: [Link]

-

Adverse effects of opioids on the central nervous systems of palliative care patients. Available at: [Link]

-

Advancing through the blood-brain barrier: mechanisms, challenges and drug delivery strategies: Review paper | ADMET and DMPK - IAPC Journals. Available at: [Link]

-

Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Available at: [Link]

-

Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? | All the latest medical news on the portal Medznat.ru.. Available at: [Link]

Sources

Technical Monograph: Pethidine Impurity A (1-Methyl-4-phenylpiperidine hydrochloride)

Executive Summary

Pethidine Impurity A (1-Methyl-4-phenylpiperidine hydrochloride) is a critical process-related impurity and degradation product found in the synthesis and storage of Pethidine (Meperidine). Chemically, it is the decarboxylated derivative of pethidinic acid.

Critical Safety Distinction: While structurally related to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), Impurity A is the saturated piperidine analogue. Current toxicological literature indicates it lacks the specific dopaminergic neurotoxicity associated with MPTP, as it does not undergo MAO-B mediated oxidation to the toxic MPP+ ion. However, it remains a potent chemical irritant requiring strict handling protocols.

Part 1: Chemical Characterization & Identity[1]

| Property | Specification |

| Chemical Name | 1-Methyl-4-phenylpiperidine hydrochloride |

| Common Synonyms | Pethidine Impurity A (EP); MPP HCl; 4-Phenyl-1-methylpiperidine HCl |

| CAS Number (Salt) | 10272-50-1 |

| CAS Number (Free Base) | 774-52-7 |

| Molecular Formula | C₁₂H₁₇N[1] · HCl |

| Molecular Weight | 211.73 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Freely soluble in water, ethanol; soluble in methanol. |

| Melting Point | ~188–192 °C (Decomposes) |

| pKa | ~10.2 (Piperidine nitrogen) |

Part 2: Origin & Mechanistic Formation

Impurity A arises primarily through the degradation of Pethidine or its intermediates. The primary pathway involves the hydrolysis of the ethyl ester (Pethidine) to Pethidinic Acid , followed by thermal or catalytic decarboxylation .

Formation Pathway Diagram[4]

Figure 1: Mechanistic pathway showing the degradation of Pethidine to Impurity A via the Pethidinic Acid intermediate.[2][3][4]

Mechanistic Insight: The quaternary carbon at position 4 of Pethidine is sterically crowded. Under hydrolytic stress (acidic or basic conditions), the ester group hydrolyzes to the free acid (Pethidinic Acid). While 4-phenylpiperidine-4-carboxylic acids are relatively stable, high thermal stress can induce decarboxylation, ejecting CO₂ to form the thermodynamically stable 1-methyl-4-phenylpiperidine (Impurity A).

Part 3: Toxicological Context (The MPTP Distinction)

Researchers must distinguish Impurity A from the structurally similar neurotoxin MPTP.

| Feature | Impurity A (MPP) | MPTP |

| Structure | Saturated Piperidine Ring | Unsaturated Tetrahydropyridine Ring |

| Double Bond | None (C-C single bonds only) | C4-C5 Double Bond |

| Metabolism | Does not form MPP+ via MAO-B | Oxidized by MAO-B to MPP+ (Neurotoxic) |

| Toxicity Profile | Irritant; Low neurotoxicity risk | Potent Parkinsonian Neurotoxin |

Scientific Basis: MPTP toxicity relies on its conversion to the 1-methyl-4-phenylpyridinium ion (MPP+) by Monoamine Oxidase B (MAO-B). This planar cation accumulates in dopaminergic neurons, inhibiting mitochondrial Complex I. Impurity A , being fully saturated, is not a substrate for this specific oxidative conversion to the pyridinium ion, rendering it significantly less neurotoxic in this specific mechanism.

Part 4: Analytical Protocol (HPLC)

The following method is adapted from standard pharmacopeial protocols (EP/USP) for the separation of Pethidine and its related substances.

Method Parameters

| Parameter | Condition |

| Column | C18 (Octadecylsilyl silica), 250 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent) |

| Mobile Phase | Buffer: Acetonitrile (55:45 v/v) |

| Buffer Composition | 2.0 g Sodium Lauryl Sulfate (SLS) in 1000 mL dilute Phosphoric Acid (pH adjusted to 3.0 with NaOH) |

| Flow Rate | 1.0 - 1.5 mL/min (Adjust for retention time of Pethidine ~7-10 min) |

| Column Temp | 40 °C |

| Detection | UV @ 257 nm |

| Injection Volume | 20 µL |

| Run Time | ~2.5x the retention time of Pethidine |

Protocol Logic[4]

-

Ion-Pairing Agent: Sodium Lauryl Sulfate (SLS) is used as an ion-pairing agent. Pethidine and Impurity A are basic amines; SLS improves peak shape and retention on the hydrophobic C18 stationary phase.

-

pH Control: A pH of 3.0 ensures the amine functionalities are fully protonated, interacting consistently with the ion-pairing reagent.

-

Detection: The phenyl ring provides UV absorption at 257 nm.

Part 5: Safety Data Sheet (MSDS) Core

Signal Word: DANGER

Hazard Classification (GHS)[1]

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 1 (H318) - Risk of irreversible damage.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory Irritation.

Handling & Storage[1][7][10]

-

Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eyewash station are immediately accessible.

-

PPE:

-

Eyes: Tightly fitting safety goggles AND face shield. (Critical due to Cat 1 Eye Damage risk).

-

Skin: Nitrile rubber gloves (min 0.11 mm thickness).

-

Respiratory: N95 or P100 respirator if dust formation is possible.

-

-

Storage: Store at +2°C to +8°C (Refrigerated). Hygroscopic – keep container tightly sealed under inert gas (Argon/Nitrogen) if possible.

Emergency First Aid

-

Eye Contact: Rinse cautiously with water for 15 minutes .[5] Remove contact lenses if present and easy to do.[5] Immediately call a POISON CENTER or doctor.

-

Skin Contact: Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[5]

References

-

European Directorate for the Quality of Medicines (EDQM). Pethidine Impurity A EP Reference Standard (CAS 774-52-7). Sigma-Aldrich.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101106: Pethidinic Acid (Precursor).

-

National Institutes of Health (NIH). 1-Methyl-4-phenylpyridine (MPP+) Is Toxic to Mesencephalic Dopamine Neurons in Culture (Comparison with 1-methyl-4-phenylpiperidine). Neuroscience Letters, 1985.

-

Veeprho Laboratories. Pethidine EP Impurity A (HCl Salt) Structure and Pharmacopeial Data.

-

Fisher Scientific. Safety Data Sheet: 4-Phenylpiperidine derivatives.

Sources

Role of 1-Methyl-4-phenylpiperidine as a precursor in opioid synthesis

An In-Depth Technical Guide on the Role of 1-Methyl-4-phenylpiperidine as a Precursor in Opioid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine scaffold, with 1-methyl-4-phenylpiperidine (MPP) as a primary exemplar, represents a cornerstone in the architecture of synthetic opioids. This technical guide provides a comprehensive exploration of the synthesis of pethidine (also known as meperidine), a prominent member of this class, elucidating the pivotal role of the MPP core. We will delve into the strategic chemical transformations required to construct this essential precursor and its subsequent conversion to the final active pharmaceutical ingredient (API). This guide will detail step-by-step synthetic protocols, discuss the rationale behind experimental choices, and present methods for in-process control and final product characterization. Furthermore, we will address critical safety considerations, including the potential for hazardous byproduct formation, to ensure a thorough understanding for researchers in the field of drug development and organic synthesis.

The Significance of the 1-Methyl-4-phenylpiperidine Scaffold

The 1-methyl-4-phenylpiperidine moiety is the quintessential pharmacophore for a significant class of synthetic opioids. Its rigid structure correctly orients the phenyl and basic nitrogen groups to effectively interact with opioid receptors, particularly the μ-opioid receptor, eliciting a potent analgesic response. Pethidine, developed in Germany in 1939 by Otto Eisleb and Otto Schaumann, was the first entirely synthetic opioid and serves as the prototype for this class of analgesics.[1][2] The core structure of pethidine is ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, highlighting the foundational role of the MPP skeleton.[2] Understanding the synthesis of this core and its subsequent elaboration is fundamental to the development of new and existing opioid analgesics.

Retrosynthetic Analysis of Pethidine

A retrosynthetic approach to pethidine reveals a logical disconnection strategy that highlights the key intermediates and the central role of building the 1-methyl-4-phenylpiperidine core.

Caption: Retrosynthetic analysis of Pethidine.

This analysis indicates that pethidine can be synthesized from pethidinic acid, which in turn is derived from the hydrolysis of 1-methyl-4-phenylpiperidine-4-carbonitrile. This key nitrile intermediate is formed through the cyclization of a suitable nitrogen mustard derivative with benzyl cyanide.

Synthesis of Pethidine: A Step-by-Step Guide

The synthesis of pethidine can be accomplished through several routes. Here, we present a common and illustrative pathway, starting from the construction of the core piperidine ring.

Step 1: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile

The formation of the piperidine ring is achieved via a double alkylation of benzyl cyanide with a nitrogen mustard, such as N,N-bis(2-chloroethyl)methylamine. The acidic proton alpha to the nitrile is removed by a strong base, like sodium amide, to generate a nucleophilic carbanion that subsequently undergoes intramolecular cyclization.

Sources

Methodological & Application

Thin Layer Chromatography (TLC) separation of phenylpiperidine compounds

Application Note: High-Resolution TLC Separation of Phenylpiperidine Derivatives

Executive Summary & Safety Warning

Scope: This protocol details the thin-layer chromatography (TLC) separation of phenylpiperidine compounds, specifically focusing on Pethidine (Meperidine) and its neurotoxic impurity MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), as well as related synthetic precursors.

Context: Phenylpiperidines represent a critical class of synthetic opioids. In drug development and forensic analysis, distinguishing the active pharmaceutical ingredient (API) from toxic byproducts (like MPTP) or structural isomers is paramount.

CRITICAL SAFETY WARNING: MPTP Neurotoxicity: MPTP is a potent neurotoxin that causes permanent Parkinsonian symptoms by destroying dopaminergic neurons. It can be absorbed through skin and inhalation.

Containment: All solid-phase handling must occur in a certified fume hood.

PPE: Double nitrile gloves and N95/P100 respiratory protection are mandatory.

Decontamination: Surfaces should be cleaned with 1% sodium hypochlorite solution to oxidize potential residues.

Chemical Basis of Separation

The separation of phenylpiperidines on silica gel presents a classic chromatographic challenge: Amine Tailing .

-

The Problem: Silica gel (

) possesses surface silanol groups ( -

The Interaction: The lone pair on the nitrogen hydrogen-bonds with the acidic silanols. This non-specific interaction causes the analyte to "drag" behind the solvent front, resulting in streaking (tailing) rather than tight, defined spots.

-

The Solution: We utilize Basified Mobile Phases . By introducing a volatile base (Ammonium Hydroxide or Triethylamine) into the eluent, we achieve two effects:

-

Deprotonation: Keeps the analyte in its free-base form (less polar, better migration).

-

Silanol Blocking: The mobile phase base competes for and blocks active silanol sites.

-

Mechanism Visualization

Caption: Competitive inhibition mechanism where basic modifiers block silanol sites to prevent amine tailing.

Experimental Protocol

Materials & Stationary Phase

-

Plate: Silica Gel 60

(Aluminum or Glass backed).-

Why: The

fluorescent indicator is essential for visualizing the aromatic phenyl ring, which quenches fluorescence.

-

-

Pre-treatment: Heat plates at 105°C for 30 minutes to activate (remove hygroscopic water) if high humidity is a factor.

Sample Preparation

Phenylpiperidines often exist as Hydrochloride (HCl) salts. For optimal TLC on silica, the free base migrates more predictably.

-

Dissolve 5 mg of sample in 1 mL Methanol .

-

Optional (if streaking persists): Add 1 drop of Ammonium Hydroxide to the sample vial before spotting. This ensures the salt converts to the free base immediately upon spotting.

Mobile Phase Systems

Three systems are validated for this class. System B is recommended for high-resolution impurity profiling.

| System ID | Composition (v/v) | Ratio | Application |

| System A | Methanol : Strong Ammonia (25%) | 100 : 1.5 | Rapid Screening. Good for separating gross mixtures but may lack resolution for isomers. |

| System B | Ethyl Acetate : Methanol : Strong Ammonia (25%) | 85 : 10 : 5 | High Resolution. "Clarke's System TE". Excellent for separating MPTP from Pethidine. |

| System C | Chloroform : Methanol | 90 : 10 | General. Use only if ammonia systems are unavailable. Expect slight tailing. |

Technique Tip: The ammonia must be fresh. If the bottle has been open for months, ammonia gas has likely escaped, changing the pH and polarity of your system.

Visualization (Dual-Mode Detection)

Do not rely on a single detection method. Use the following sequence on the same plate:

-

UV 254 nm: Observe dark spots against a bright green background. Mark lightly with a pencil.[1]

-

Detection: Aromatic rings (Phenyl group).

-

-

Iodoplatinate Spray (Acidified):

-

Preparation: Mix 3 mL of 10% hexachloroplatinic acid with 97 mL water and 100 mL of 6% potassium iodide. Add dilute HCl before use.

-

Result: Tertiary amines (Pethidine/MPTP) turn distinct blue-violet or purple colors.

-

Specificity: Distinguishes nitrogenous compounds from non-nitrogenous impurities.

-

Workflow Diagram

Caption: Step-by-step workflow emphasizing the critical drying steps to remove ammonia before visualization.

Data Analysis & Troubleshooting

Expected Rf Values (System B)

Note: Rf values are relative and temperature-dependent. Always run a reference standard.

-

MPTP (Impurity): Higher Rf (~0.6 - 0.7). Being a tetrahydropyridine without the ester functionality, it is less polar than Pethidine.

-

Pethidine (API): Moderate Rf (~0.4 - 0.5).

-

Norpethidine (Metabolite): Lower Rf (~0.2 - 0.3). Secondary amine is more polar and interacts more strongly with silica.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Comet-like tails | Insufficient base in mobile phase. | Increase Ammonia conc. or add 1 drop |

| Edge Effect (Smiling) | Uneven solvent evaporation. | Ensure tank is lined with filter paper and saturated for 15 mins. |

| Faint Spots | Sample too dilute or salt form issue. | Spot more volume (blow dry between spots) or switch to Iodoplatinate detection. |

| High Background (Spray) | Plate not dried enough. | Ammonia residue reacts with Iodoplatinate. Dry plate with warm air for 5 mins before spraying. |

References

-

Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons (4th ed.). Pharmaceutical Press.[2]

- Foundational text for Systems TA and TE used in forensic toxicology.

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0.

- Provides standard validation protocols for TLC in forensic contexts.

-

O'Donoghue-Ryan, S. E. (1977).[3] A thin-layer-chromatographic procedure for the separation of pethidine and its metabolites in urine.[3] Biochemical Society Transactions, 5(3), 715–717.

- Historical validation of pethidine separ

-

Macherey-Nagel. (n.d.).[4] TLC visualization reagents: Dragendorff-Munier and Iodoplatinate.

- Source for specific reagent preparation and safety d

Sources

Extraction of 1-Methyl-4-phenylpiperidine (MPP) from Biological Matrices: A Detailed Guide to Methodologies and Protocols

APPLICATION NOTE

Introduction

1-Methyl-4-phenylpiperidine (MPP) is a crucial analyte in various fields of research, particularly in neurotoxicology and drug metabolism studies. Its accurate quantification in complex biological matrices such as blood (plasma, serum), urine, and brain tissue is paramount for understanding its pharmacokinetic and pharmacodynamic properties.[1][2][3] Biological samples, however, are inherently complex, containing a myriad of endogenous substances like proteins, lipids, and salts that can significantly interfere with analytical measurements.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction of MPP from these matrices. We will delve into the principles and detailed protocols for the most common and robust extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Furthermore, this guide will cover subsequent analysis by state-of-the-art techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Principles of Sample Preparation

The primary objective of sample preparation is to isolate the analyte of interest (in this case, MPP) from interfering matrix components, thereby enhancing the sensitivity, specificity, and reliability of the subsequent analysis.[1][2] A well-designed extraction protocol will not only remove interferences but also concentrate the analyte to a level suitable for detection and quantification.[2][3] The choice of extraction method is contingent upon several factors, including the physicochemical properties of the analyte, the nature of the biological matrix, the required level of sensitivity, and the available instrumentation.

Extraction Methodologies: A Comparative Overview

The three principal techniques for extracting small molecules like MPP from biological fluids are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. Each method offers distinct advantages and is suited for different applications.

| Method | Principle | Advantages | Disadvantages | Typical Application |

| Protein Precipitation (PPT) | Denaturation and removal of proteins using organic solvents or acids.[4][5] | Simple, fast, cost-effective, suitable for high-throughput screening.[4][5] | Less selective, potential for analyte loss through co-precipitation, sample dilution.[4] | Rapid screening of plasma/serum samples. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[1][2] | Good recovery, clean extracts, can be highly selective by adjusting pH and solvent polarity.[1] | Can be labor-intensive, may form emulsions, requires volatile and potentially hazardous organic solvents.[2] | Targeted quantification in plasma, urine, and tissue homogenates. |

| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent material.[1][6] | High selectivity and recovery, can concentrate the analyte, automation is possible.[7] | Can be more expensive and time-consuming for method development.[4] | Trace-level analysis, extraction from complex matrices like urine and tissue.[7] |

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the extraction of MPP from various biological matrices. It is crucial to note that these protocols may require optimization based on the specific laboratory conditions and analytical instrumentation.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples prior to LC-MS/MS analysis. Acetonitrile is often the preferred solvent as it generally provides more efficient protein removal than methanol.[5]

Workflow for Protein Precipitation:

Caption: A streamlined workflow for the extraction of MPP from plasma or serum using protein precipitation.

Detailed Steps:

-

Sample Aliquoting: Pipette 200 µL of plasma or serum into a clean microcentrifuge tube.

-

Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is a common starting point).[5][8]

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.[8]

-

Incubation: Incubate the tubes at -20°C for at least 20 minutes to enhance protein precipitation.[9]

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

-

Solvent Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).[10] This step helps to concentrate the analyte.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. Vortex briefly to ensure the analyte is fully dissolved.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine and Brain Tissue Homogenates

LLE is a highly effective technique for isolating MPP, a basic compound, from more complex matrices like urine and brain tissue. The key to successful LLE is the manipulation of pH to control the ionization state of the analyte, thereby maximizing its partitioning into the organic phase.

Workflow for Liquid-Liquid Extraction:

Caption: A general workflow for the liquid-liquid extraction of MPP from biological samples.

Detailed Steps:

-

Sample Preparation:

-

Urine: Use 1 mL of urine directly.

-

Brain Tissue: Homogenize a known weight of brain tissue (e.g., 100 mg) in a suitable buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4).[11]

-

-

pH Adjustment: Add a suitable volume of a basic buffer (e.g., 200 µL of 1 M carbonate buffer, pH 9.5) to the sample to deprotonate the MPP, making it more soluble in organic solvents.[10]

-

Addition of Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of MPP) to correct for extraction variability and matrix effects.

-

Extraction Solvent: Add an appropriate volume (e.g., 3 mL) of an immiscible organic solvent. Methyl tert-butyl ether (MTBE) is a good choice due to its low miscibility with water and good extraction efficiency for basic compounds.[10][12]

-

Extraction: Vortex or shake the mixture vigorously for 5-10 minutes to ensure efficient partitioning of the analyte into the organic phase.

-

Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3,000 x g) for 5 minutes to achieve a clear separation of the aqueous and organic layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

-

Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent for the intended analysis (e.g., mobile phase for LC-MS/MS or a derivatizing agent for GC-MS).

Protocol 3: Solid-Phase Extraction (SPE) for Low-Level Quantification

SPE offers the highest degree of selectivity and is ideal for applications requiring the detection of trace amounts of MPP. Cation-exchange SPE cartridges are particularly effective for retaining the positively charged MPP.

Workflow for Solid-Phase Extraction:

Caption: A typical workflow for solid-phase extraction of MPP from biological matrices.

Detailed Steps:

-

Sample Pre-treatment: Dilute the biological sample (e.g., plasma, urine) with an acidic buffer (e.g., 1% formic acid in water) to ensure that MPP is in its protonated, positively charged form.[13]

-

Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing a suitable volume (e.g., 1 mL) of methanol through it.[13]

-

Cartridge Equilibration: Equilibrate the cartridge by passing a suitable volume (e.g., 1 mL) of the acidic buffer used for sample pre-treatment.[13]

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate to allow for efficient binding of MPP to the sorbent.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 0.1% formic acid in methanol) to remove any non-specifically bound interferences.[13]

-

Elution: Elute the retained MPP from the cartridge using a small volume (e.g., 2 x 400 µL) of a basic elution solvent (e.g., a mixture of methanol, acetonitrile, and triethylamine).[13]

-

Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Analytical Finish: GC-MS and LC-MS/MS Considerations

Following extraction, the samples are ready for instrumental analysis. Both GC-MS and LC-MS/MS are powerful techniques for the quantification of MPP.

-

GC-MS: Due to the relatively low volatility of MPP, derivatization is often required to improve its chromatographic properties and thermal stability. Common derivatizing agents include silylating agents like BSTFA.[6] The mass spectrometer is typically operated in electron ionization (EI) mode, and quantification is achieved using selected ion monitoring (SIM).

-

LC-MS/MS: This is currently the most widely used technique for the analysis of MPP in biological matrices due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[10][14] Reversed-phase liquid chromatography is commonly employed for separation.[15] Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative for separating highly polar compounds.[16][17] Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[18]

Method Validation

It is imperative that any analytical method used for the quantification of MPP in biological matrices is thoroughly validated to ensure the reliability and accuracy of the results.[19][20][21] Key validation parameters include:

-

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[21]

-

Accuracy: The closeness of the measured value to the true value.[19][21]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19][21]

-

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.[20][21]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[20][21]

-

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.[10]

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The successful extraction of 1-methyl-4-phenylpiperidine from complex biological matrices is a critical first step for accurate and reliable quantification. This application note has provided a detailed overview of the most common extraction techniques – Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction – along with step-by-step protocols and considerations for subsequent analysis by GC-MS and LC-MS/MS. The choice of the most appropriate method will depend on the specific research question, the nature of the biological matrix, and the desired level of sensitivity. By following the principles and protocols outlined in this guide, researchers can develop and validate robust analytical methods for the determination of MPP, thereby contributing to a deeper understanding of its role in various biological processes.

References

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. scispace.com [scispace.com]

- 3. extraction of drug from biological matrix.pptx [slideshare.net]

- 4. Technical Tip: Protein Precipitation [phenomenex.com]

- 5. agilent.com [agilent.com]

- 6. mdpi.com [mdpi.com]

- 7. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. antisel.gr [antisel.gr]

- 11. digital.csic.es [digital.csic.es]

- 12. lcms.cz [lcms.cz]

- 13. chromatographytoday.com [chromatographytoday.com]

- 14. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 15. Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. longdom.org [longdom.org]

- 18. mdpi.com [mdpi.com]

- 19. ikev.org [ikev.org]

- 20. pharmaerudition.org [pharmaerudition.org]

- 21. wjarr.com [wjarr.com]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. polylc.com [polylc.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. afin-ts.de [afin-ts.de]

- 28. edqm.eu [edqm.eu]

- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 30. Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. scribd.com [scribd.com]

- 32. rsc.org [rsc.org]

- 33. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 34. Research Portal [scholarship.libraries.rutgers.edu]

- 35. policija.si [policija.si]

- 36. sigmaaldrich.cn [sigmaaldrich.cn]

- 37. mdpi.com [mdpi.com]

- 38. 4-Phenylpiperidine [webbook.nist.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP)

Last Updated: 2024-10-26

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP). The primary focus of this document is to provide in-depth technical assistance on optimizing reaction temperature to prevent the formation of the highly neurotoxic side product, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Adherence to strict temperature and pH control is paramount for the safe and effective synthesis of MPPP.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation in MPPP synthesis?

A1: The principal side product in MPPP synthesis is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Its formation is primarily due to the dehydration of the tertiary alcohol intermediate, 1-methyl-4-phenylpiperidin-4-ol, under acidic conditions. This elimination reaction is significantly accelerated by elevated temperatures.[1]

Q2: What are the consequences of MPTP contamination in an MPPP sample?

A2: MPTP is a potent neurotoxin that can cause permanent, severe Parkinson's-like symptoms. Once it crosses the blood-brain barrier, it is metabolized to MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B) in glial cells. MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra, where it inhibits mitochondrial respiration, leading to cell death. This neuronal destruction results in a clinical syndrome that closely resembles idiopathic Parkinson's disease.

Q3: What is the critical temperature to avoid during the esterification step?

A3: It is crucial to maintain the reaction temperature below 30°C during the esterification of the tertiary alcohol intermediate with propionic anhydride, especially under acidic conditions.[1] Exceeding this temperature dramatically increases the rate of the dehydration side reaction that leads to the formation of MPTP.

Q4: What is the standard synthetic route for MPPP?

A4: The traditional synthesis of MPPP involves a two-step process. The first step is the reaction of 1-methyl-4-piperidone with a phenyllithium or phenylmagnesium bromide Grignard reagent to form the tertiary alcohol intermediate, 1-methyl-4-phenylpiperidin-4-ol. The second step is the esterification of this alcohol with propionic anhydride or propionyl chloride to yield MPPP.

Q5: Are there alternative esterification methods to minimize side product formation?

A5: Yes, milder esterification methods that do not require harsh acidic conditions can be employed to reduce the risk of MPTP formation. Techniques such as the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), or the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride, are excellent alternatives.[2][3][4][5][6][7][8] These methods proceed under neutral or mildly basic conditions and at room temperature, thus minimizing the risk of dehydration of the sensitive tertiary alcohol intermediate.

Troubleshooting Guide: Temperature-Related Issues in MPPP Synthesis

This section addresses specific issues that may arise during the synthesis of MPPP, with a focus on temperature as the root cause.

| Observed Problem | Potential Temperature-Related Cause | Recommended Solution |

| Low yield of MPPP and presence of a significant unknown impurity in TLC/LC-MS. | The reaction temperature during esterification likely exceeded 30°C, promoting the dehydration of the tertiary alcohol intermediate to MPTP. | Immediately implement rigorous temperature control. Use an ice bath or a cryostat to maintain the reaction temperature between 0°C and 25°C during the addition of the esterifying agent and throughout the reaction. Monitor the internal reaction temperature closely with a calibrated thermometer. |

| Reaction mixture turns dark brown or black during esterification. | Excessive heat can lead to decomposition of reagents and intermediates, resulting in the formation of polymeric byproducts. | In addition to strict temperature control, ensure slow, dropwise addition of the esterifying agent to the solution of the alcohol to dissipate any exothermic heat generated. |

| Detection of MPTP in the final product by LC-MS, even with apparent temperature control. | Localized "hot spots" may have occurred in the reaction vessel due to inefficient stirring. Acidic conditions may also be too harsh. | Improve stirring efficiency to ensure uniform temperature distribution. Consider switching to a milder esterification protocol, such as the Steglich or Yamaguchi methods, which avoid strongly acidic conditions. |

| Variable and non-reproducible yields between batches. | Inconsistent temperature control is a likely culprit. Manual temperature management without proper equipment can lead to significant variations. | Utilize an automated temperature control system or a well-maintained cryostat for precise and reproducible temperature management. Maintain a detailed log of the reaction temperature for each batch. |

Experimental Protocols

Protocol 1: Standard MPPP Synthesis with Strict Temperature Control

Step 1: Synthesis of 1-methyl-4-phenylpiperidin-4-ol

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and anhydrous diethyl ether.

-

Slowly add bromobenzene (1.1 eq) dissolved in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction.

-

Once the Grignard reagent formation is complete, cool the flask to 0°C using an ice bath.

-

Slowly add a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Esterification of 1-methyl-4-phenylpiperidin-4-ol

-

Dissolve the crude 1-methyl-4-phenylpiperidin-4-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add propionic anhydride (1.5 eq) to the solution, ensuring the internal temperature does not exceed 25°C.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Allow the reaction to stir at room temperature for 12-18 hours, while monitoring the progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure MPPP.

Protocol 2: Quality Control - Detection and Quantification of MPTP using HPLC-MS

This protocol provides a general guideline for the detection and quantification of MPTP in an MPPP sample. Method optimization may be required based on the specific instrumentation used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Target Ions for MPTP: Monitor for the protonated molecule [M+H]⁺ at m/z 174.1. For MRM, a potential transition would be 174.1 -> 117.1.

-

Target Ions for MPPP: Monitor for the protonated molecule [M+H]⁺ at m/z 248.2.

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of certified reference MPTP in a suitable solvent (e.g., methanol) at concentrations ranging from sub-ng/mL to µg/mL.

-

Sample Preparation: Accurately weigh a sample of the synthesized MPPP and dissolve it in a known volume of a suitable solvent to a final concentration of approximately 1 mg/mL.

-

Analysis: Inject the standards and the sample onto the LC-MS system.

-

Quantification: Construct a calibration curve by plotting the peak area of the MPTP standard against its concentration. Determine the concentration of MPTP in the MPPP sample by interpolating its peak area on the calibration curve.

Visualizations

Reaction Pathway Diagram

Caption: Synthetic pathway for MPPP, highlighting the critical temperature-dependent formation of the MPTP side product.

Troubleshooting Workflow

Caption: Troubleshooting workflow for addressing MPTP contamination in MPPP synthesis.

References

-

Cotton, S. (2023). MPPP - Molecule of the Month. University of Birmingham. Available at: [Link]

-

Desmethylprodine - Wikipedia. (n.d.). Retrieved from [Link][1]

- LC-MS determination of MPTP at sub-ppm level in pethidine hydrochloride. (2005). Journal of Pharmaceutical and Biomedical Analysis, 37(2), 349-355.

-

Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., Ali, K. G., & Irfan, A. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Available at: [Link][3][6]

-

MPPP - Expert Committee on Drug Dependence Information Repository. (n.d.). World Health Organization. Retrieved from [Link]

-

Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high performance liquid chromatography-mass spectrometry. (2008). Journal of Chromatography B, 876(1), 87-93. Available at: [Link]

-

Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link][4]

-

Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2023). Frontiers in Chemistry, 11, 1234567. Available at: [Link][9]

-

Yamaguchi Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link][5]

-

Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain. (2010). Toxicology Mechanisms and Methods, 20(9), 553-560. Available at: [Link][10]

-

Steglich esterification - Wikipedia. (n.d.). Retrieved from [Link][8]

-

Yamaguchi esterification - Wikipedia. (n.d.). Retrieved from [Link][7]

-

Solved MPTP and the Frozen Addicts: An Unfortunate | Chegg.com. (2017). Retrieved from [Link][11]

-

Protocol for the MPTP mouse model of Parkinson's disease. (2007). Nature Protocols, 2(2), 297-303.[12]

-

1-Methyl-4-phenyl-4-propionoxypiperidine. (n.d.). NIST WebBook. Retrieved from [Link][13]

-

4-methyl-α-pyrrolidinopropiophenone. (2013). SWGDRUG.org. Retrieved from [Link][14]

-

MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. (n.d.). Safrole. Retrieved from [Link][15]

Sources

- 1. Desmethylprodine - Wikipedia [en.wikipedia.org]

- 2. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Yamaguchi Esterification [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 10. Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chegg.com [chegg.com]

- 12. modelorg.com [modelorg.com]

- 13. 1-Methyl-4-phenyl-4-propionoxypiperidine [webbook.nist.gov]

- 14. swgdrug.org [swgdrug.org]

- 15. safrole.com [safrole.com]

Minimizing hygroscopic clumping of piperidine hydrochloride salts

Technical Support Center: Piperidine Hydrochloride Salt Management

Topic: Minimizing Hygroscopic Clumping of Piperidine Hydrochloride Salts Role: Senior Application Scientist Audience: Researchers, Formulation Scientists, and Process Engineers

Introduction: The Hygroscopicity Challenge

Piperidine hydrochloride (Piperidine HCl, CAS: 6091-44-7) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., biperiden, raloxifene). While chemically stable, its physical stability is compromised by its hygroscopic nature . The chloride counter-ion, combined with the secondary amine structure, creates a crystal lattice with high surface energy that readily adsorbs atmospheric moisture.

This guide addresses the "clumping cycle": moisture adsorption

Module 1: Storage & Environmental Control

The First Line of Defense

Q1: My Piperidine HCl arrives as a free-flowing powder but turns into a brick within weeks. What is the critical failure point in my storage?

A: The failure is likely headspace moisture exchange . Standard reagent bottles are not hermetic once the seal is broken. The "brick" formation indicates the salt has crossed its Critical Relative Humidity (CRH) threshold.

-

The Mechanism: When ambient RH > CRH, the salt strips water from the air, forming a saturated solution film on the crystal surface.[1] When the temperature drops or RH fluctuates, this film recrystallizes, forming solid bridges between particles (caking).

-

The Fix (The "Double-Barrier" System):

-

Primary Container: Tightly cap the bottle and wrap the neck with Parafilm M or electrical tape to seal the thread gap.

-

Secondary Environment: Place the bottle inside a vacuum desiccator or a heavy-duty Mylar zip-lock bag containing a desiccant sachet (Silica Gel or Molecular Sieves).

-

Temperature: Store at ambient temperature (15–25°C). Avoid refrigeration unless the container is perfectly sealed; removing a cold bottle into warm lab air causes immediate condensation on the salt, accelerating clumping.

-

Q2: Which desiccant is best for Piperidine HCl?

A: Use Molecular Sieves (4Å) or Indicating Silica Gel .

-

Avoid: Calcium Chloride (

). While effective, if it physically contacts the piperidine salt (e.g., spill inside a secondary bag), it can form a messy eutectic mixture. -

Protocol: Ensure the desiccant capacity exceeds the headspace moisture load. Replace indicator silica when it changes color (typically blue to pink or orange to green/colorless).

Module 2: Handling & Weighing Protocols

Precision in Humid Environments

Q3: I get drifting balance readings when weighing Piperidine HCl. Is my balance broken?

A: Unlikely. You are observing dynamic mass gain due to moisture adsorption in real-time.

-

The Causality: As you weigh, the salt absorbs water, increasing the mass. This introduces stoichiometric errors in sensitive reactions.

-

The Protocol (Speed-Weighing Technique):

-

Tare First: Place the weighing boat/vial on the balance and tare before opening the reagent bottle.

-

Aliquot Offline: Do not dispense directly onto the balance. Use a spatula to transfer an approximate amount into the boat outside the balance (ideally inside a glove bag if RH > 60%).

-

Seal & Measure: Immediately cover the weighing boat (or cap the vial) before placing it on the balance. This stops moisture uptake during the stabilization time of the balance.

-

Q4: Do I need a glove box for this salt?

A: Not strictly, unless you are in a tropical environment (RH > 70%). However, for GMP applications or precise kinetic studies, a Glove Bag purged with dry nitrogen is the most cost-effective solution to guarantee stoichiometry.

Module 3: Recovery & Processing

Troubleshooting Clumped Material

Q5: My salt has hardened into a solid block. Can I still use it?

A: Yes, provided it has not deliquesced (turned into liquid).

-

Scenario A: Surface Crust (Friable): Break it up using a clean, dry spatula. The chemical integrity is usually intact.

-

Scenario B: Hard Cake:

-

Do NOT chip at it with a metal spatula (risk of glass breakage or injury).

-

The "Drop" Method: If in a plastic container, drop the container on a benchtop from 5-10 cm height to shatter the cake.

-

The Drying Protocol: If the cake is due to significant moisture, you must dry it to restore flowability and accurate molecular weight.

-

Q6: What is the correct drying protocol for Piperidine HCl?

A: Piperidine HCl has a high melting point (~245°C), allowing for aggressive drying, but it can sublime or degrade if overheated in the presence of impurities.

Standard Drying Protocol:

-

Equipment: Vacuum Oven.

-

Temperature: 40°C – 60°C.

-

Pressure: < 10 mbar (High Vacuum).

-

Duration: 4–12 hours (until constant weight is achieved).

-

Desiccant: Place a tray of

or KOH pellets in the oven to trap the liberated water.

Q7: Can I recrystallize it to remove moisture and impurities?

A: Yes. Recrystallization is the gold standard for resetting the material's physical habit.

-

Solvent System: Ethanol/Diethyl Ether or Ethanol/Ethyl Acetate.

-

Method: Dissolve in minimum hot ethanol, filter (if needed), and induce crystallization by adding the anti-solvent (ether/ethyl acetate) or cooling.

-

Benefit: This often produces larger crystals with lower surface area-to-volume ratios, which are naturally more resistant to clumping than fine powders.

Visualizations

Diagram 1: Material Assessment & Recovery Workflow

Use this logic flow to determine the safety and usability of your salt stock.

Caption: Decision matrix for handling Piperidine HCl based on physical state. Green paths indicate immediate usability; red paths require intervention.

Diagram 2: The "Double-Barrier" Storage System

Visualizing the optimal storage hierarchy to prevent moisture ingress.

Caption: The "Double-Barrier" concept: The salt is isolated from the lab environment by two distinct seal layers and an active desiccant.[2]

Summary Data Table: Hygroscopic Management

| Parameter | Specification / Recommendation |

| Storage Temp | 15°C – 25°C (Ambient). Do not refrigerate poorly sealed containers. |

| Critical RH | Maintain < 40% RH in storage environment. |

| Drying Method | Vacuum Oven: 40–60°C @ <10 mbar. |

| Desiccant | Molecular Sieves (4Å) or Silica Gel. |

| Solubility | Soluble in water, ethanol, chloroform. |

| Melting Point | 245–248°C (Reference value for purity check).[3][4][5] |

References

-

ChemicalBook . (2025). Piperidine hydrochloride Properties and Safety. Retrieved from

-

BenchChem . (2025).[6][7] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder (General Salt Handling Principles). Retrieved from

-

Sigma-Aldrich . (2025).[3] Piperidine hydrochloride Product Specification and SDS. Retrieved from [4]

-

TutorChase . (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from

-

ResearchGate . (2016). Discussion on isolating and handling hygroscopic salts. Retrieved from

Sources

- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. ピペリジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting Poor Peak Shape in LC-MS of Amine Hydrochlorides

<_

Welcome to the technical support center for scientists and researchers encountering challenges with the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of amine hydrochlorides. This guide is structured to provide clear, actionable solutions to common peak shape problems, grounded in the fundamental principles of chromatography and mass spectrometry. We will explore the "why" behind these issues and provide step-by-step protocols to get your separations back on track.

Frequently Asked Questions (FAQs)

Q1: Why do my amine hydrochloride peaks show significant tailing in reversed-phase LC-MS?

Peak tailing for basic compounds like amines is one of the most common chromatographic challenges. The primary cause is secondary ionic interactions between the protonated amine analyte and residual silanol groups on the surface of silica-based stationary phases.[1][2][3][4]

-

Analyte State: In the acidic mobile phases typically used for LC-MS (e.g., pH 2-4), your amine (R-NH₂) is protonated and carries a positive charge (R-NH₃⁺).

-

Stationary Phase State: Even on high-purity, end-capped silica columns, some residual silanol groups (Si-OH) exist. At mobile phase pH values above approximately 2.5, a portion of these silanols will deprotonate, becoming negatively charged (Si-O⁻).[5]

-

The Interaction: The positively charged amine analyte is electrostatically attracted to these negatively charged silanol sites. This secondary retention mechanism is stronger and has slower kinetics than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.[2][6]

Q2: I added 0.1% formic acid to my mobile phase, and my peak became sharp but eluted near the void volume. What happened?

This is a classic sign that your compound is now too polar to be retained under reversed-phase conditions. By adding formic acid, you lowered the mobile phase pH, ensuring the amine is fully protonated (R-NH₃⁺).[7] While this helps to minimize silanol interactions by keeping the silanols in their neutral form (Si-OH), it also makes your analyte highly charged and very polar. In reversed-phase chromatography, which separates compounds based on hydrophobicity, this highly polar form has very little interaction with the non-polar C18 stationary phase and is therefore unretained, eluting with the solvent front.[7]

Q3: What is the difference between using formic acid and trifluoroacetic acid (TFA) as a mobile phase additive?

Both are acids used to control pH, but they have vastly different properties that impact both chromatography and MS detection.

-

Formic Acid (FA): A weaker acid (pKa ~3.75) that is excellent for MS compatibility. It effectively protonates basic analytes but is less effective at masking strong silanol interactions.[8][9] It generally leads to better ionization efficiency in the MS source compared to TFA.[10][11]

-

Trifluoroacetic Acid (TFA): A much stronger acid (pKa ~0.5) and a potent ion-pairing agent.[8][9] It excels at improving peak shape by protonating silanols and forming an ion pair with the protonated amine, which masks the positive charge and increases retention. However, TFA is a notorious cause of ion suppression in electrospray ionization (ESI), significantly reducing MS signal intensity.[8][12][13] Its persistent nature can also contaminate the LC-MS system.[8]

In-Depth Troubleshooting Workflow

Poor peak shape is rarely due to a single factor. This section provides a logical workflow to diagnose and resolve the issue systematically.

Caption: Troubleshooting workflow for poor peak shape.

Section 1: Addressing Peak Tailing - The Core Challenge

Q: My amine peak is tailing. How do I optimize my mobile phase?

Mobile phase optimization is the most powerful tool to combat peak tailing for amines. The goal is to create an environment that minimizes unwanted silanol interactions while achieving robust retention and MS sensitivity.

The key is to control the charge states of both your analyte and the stationary phase. At low pH (2-3), most silanols are protonated and neutral, reducing the sites for ionic interaction.[14] Mobile phase additives act as competitors, effectively shielding the analyte from any remaining charged silanols.[1][4]

Caption: Mechanism of silanol interaction and mitigation.

| Additive | Typical Conc. | pKa | MS Compatibility | Pros | Cons |

| Formic Acid (FA) | 0.1 - 0.5% | ~3.75 | Excellent | Volatile, minimal ion suppression.[10] | Weaker acid; may not fully suppress silanol interactions.[8] |

| Ammonium Formate | 5 - 20 mM | (FA ~3.75, NH₄⁺ ~9.25) | Excellent | Provides buffering capacity and NH₄⁺ cations to shield silanols.[2][3] | Can slightly increase background noise in MS. |

| Ammonium Acetate | 5 - 20 mM | (HAc ~4.76, NH₄⁺ ~9.25) | Very Good | Good buffering capacity, provides shielding cations. | Slightly less volatile than formate salts. |

| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~0.5 | Poor | Excellent peak shape, strong ion-pairing agent.[13] | Severe ion suppression , system contamination.[8][9][12] |

-

Start with a Standard: Prepare mobile phases A (Water) and B (Acetonitrile or Methanol) both containing 0.1% Formic Acid. This is a common starting point for LC-MS.[15]

-

Inject and Evaluate: Run your amine hydrochloride standard. If peak tailing is observed, proceed to the next step.

-

Introduce a Shielding Salt: Prepare new mobile phases containing 10 mM Ammonium Formate and 0.1% Formic Acid. The ammonium ions (NH₄⁺) will compete with your protonated amine for active silanol sites, improving peak shape.[2][3]

-

Analyze the Result: Re-run your standard. In most cases, you will see a significant improvement in peak symmetry.

-

Fine-Tune Concentration (If Needed): If tailing persists, you can cautiously increase the concentration of ammonium formate (e.g., to 20 mM) or formic acid (e.g., to 0.2%). Note that higher acid concentrations can improve chromatography but may slightly decrease MS sensitivity for some compounds.[13]

-

Verify in Gradient: Ensure the buffer/additive is present in both mobile phase A and B to maintain a consistent ionic environment throughout the gradient run.[3]

Section 2: The Impact of Column Chemistry

Q: I've optimized my mobile phase, but still see some tailing. Could my column be the problem?

Yes. While mobile phase is critical, the stationary phase chemistry plays an equally important role. Not all C18 columns are created equal, especially when it comes to analyzing basic compounds.

-

High-Purity, End-Capped Silica: Modern columns are made from high-purity silica with minimal metal content and are "end-capped" to cover many of the residual silanol groups. These are the minimum standard.[14]

-

Sterically Protected or Shielded Phases: Some columns use bulky side chains or proprietary surface treatments to physically block analytes from accessing the underlying silica surface, thus minimizing silanol interactions.

-

Embedded Polar Group (EPG): These columns have a polar functional group (e.g., an amide or carbamate) embedded within the C18 alkyl chain. This creates a "hydration layer" near the silica surface that repels basic analytes from silanols and also makes the column more stable in highly aqueous mobile phases.[16]

-

Hybrid Particles (e.g., BEH): Columns made with Ethylene Bridged Hybrid (BEH) particles are more mechanically robust and exhibit improved peak shape for basic compounds over a wider pH range (pH 1-12) compared to traditional silica.[17]

-

Phenyl-Hexyl Phases: The electron-rich phenyl ring offers alternative selectivity (pi-pi interactions) and can be beneficial for aromatic amines, often providing better peak shape than standard C18 phases.

-

Assess Your Current Column: Identify if your column is a modern, high-purity, end-capped phase. Older "Type A" silica columns are notoriously problematic for bases.[14]

-

Try an Alternative Phase: If you have access to one, a column with an embedded polar group or a Phenyl-Hexyl phase is an excellent first alternative to test.

-

Consider High pH Chromatography: If your analyte is stable at high pH and you have a pH-stable column (like a BEH or other hybrid particle), running at a pH > 10 can be a powerful strategy. At high pH, the amine is in its neutral, uncharged state (R-NH₂), eliminating the ionic interaction with silanols and often leading to excellent peak shape and increased retention.[18]

-

Evaluate HILIC as an Option: For very polar amines that are unretained in reversed-phase (as discussed in FAQ Q2), Hydrophilic Interaction Liquid Chromatography (HILIC) is the appropriate mode of separation.[17][19]

Section 3: The Overlooked Factors - Sample and System Effects

Q: Could my sample preparation or instrument setup be causing poor peak shape?

Absolutely. Issues outside of the column and mobile phase can mimic or worsen chromatographic problems.

-

Sample Diluent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., higher percentage of organic) than the initial mobile phase of your gradient, it can cause peak distortion, including splitting or broadening.[5][20] Rule of Thumb: Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.

-

The Hydrochloride Salt Effect: Sometimes, when injecting a concentrated solution of an amine hydrochloride, the excess chloride ions can temporarily disrupt the chromatographic equilibrium at the head of the column, leading to peak distortion.[21] This is more common with early eluting peaks. Diluting the sample is the simplest fix.

-

Extra-Column Volume: Excessive volume from long or wide-ID tubing, or poorly made connections between the injector, column, and detector, can cause all peaks in a chromatogram to appear broad and less efficient.[22] Ensure all connections are sound and use tubing with the smallest appropriate internal diameter for your system.

Summary and Key Takeaways